Deiodoamiodarone
Overview
Description
Deiodoamiodarone is a compound with the molecular formula C25H31NO3 . It is a derivative of Amiodarone, which is a frequently prescribed anti-arrhythmic medication . Amiodarone is approved by the U.S. Food and Drug Administration (FDA) specifically for the treatment of life-threatening ventricular arrhythmias .
Molecular Structure Analysis
The molecular structure of Deiodoamiodarone is represented by the formula C25H31NO3 . The InChI representation of the molecule is InChI=1S/C25H31NO3/c1-4-7-11-23-24 (21-10-8-9-12-22 (21)29-23)25 (27)19-13-15-20 (16-14-19)28-18-17-26 (5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3
.
Physical And Chemical Properties Analysis
Deiodoamiodarone has a molecular weight of 393.5 g/mol . The compound is highly soluble in chloroform and poorly soluble in water . Its acid-base constant (pKa) is 6.56 .
Scientific Research Applications
Inhibition of Type 2 Iodothyronine Deiodinase
- Overview: The research by Rosene et al. (2010) highlights the inhibition of type 2 iodothyronine deiodinase (D2) by amiodarone and its metabolite, deiodoamiodarone. This inhibition is significant for understanding thyroid hormone economy changes, such as elevated plasma TSH levels, associated with amiodarone treatment.
- Key Findings: Amiodarone and deiodoamiodarone act as noncompetitive inhibitors of D2, and this inhibition at the pituitary gland level contributes to the rise in TSH seen in patients taking amiodarone. The study demonstrates the importance of D2 in the mechanism of TSH feedback under the influence of amiodarone and its metabolites.
- Reference: Rosene et al., 2010
- Overview: A comprehensive review by Bianco et al. (2002) places the advances in our understanding of the iodothyronine deiodinases, including the impact of drugs like amiodarone on thyroid physiology, into a biochemical and physiological context.
- Key Insights: This research emphasizes the role of D2, inhibited by compounds like deiodoamiodarone, in human plasma T3 production, and the pathophysiology of iodothyronine deiodination during illness and amiodarone therapy.
- Reference: Bianco et al., 2002
- Overview: Ha et al. (2000) conducted a study focusing on the structure-effect relationships of amiodarone analogues, including deiodoamiodarone, on the inhibition of thyroxine deiodination.
- Findings: The study found that amiodarone analogues, including deiodoamiodarone, inhibited thyroxine deiodination competitively. This indicates that the metabolites of amiodarone, like deiodoamiodarone, could contribute to thyroid dysfunction observed in amiodarone therapy.
- Reference: Ha et al., 2000
- Overview: Deng et al. (2011) investigated the metabolites of amiodarone, including deiodoamiodarone, in human bile and their formation via various metabolic pathways.
- Insights: The study revealed novel metabolic pathways for amiodarone, including deiodination, and underscored the significance of bile as an excretion pathway for these metabolites.
- Reference: [Deng et al., 2011](https://consensus.app/papers/identification-amiodarone-metabolites-human-bile-deng/61a42d97dfd751499e0c64e70d339f73/?utm_source=chatgpt)
properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXBMCTFUFPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178139 | |
Record name | Deiodoamiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deiodoamiodarone | |
CAS RN |
23551-25-9 | |
Record name | (2-Butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23551-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deiodoamiodarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023551259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deiodoamiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEIODOAMIODARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ANM294M1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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